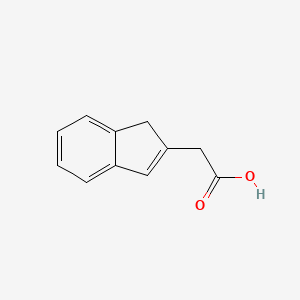

1H-Indene-2-acetic acid

Descripción general

Descripción

1H-Indene-2-acetic acid is an organic compound belonging to the class of indene derivatives It is characterized by its indene ring structure fused with an acetic acid moiety at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indene-2-acetic acid can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of indene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands. Purification steps such as recrystallization or column chromatography are used to obtain the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

1H-Indene-2-acetic acid undergoes oxidation to form indene-2,3-dicarboxylic acid (C₁₁H₈O₄). The reaction typically employs strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline media, yielding a dicarboxylic acid derivative .

Mechanism :

-

The indene ring’s conjugated double bonds are oxidized, breaking aromaticity.

-

Sequential oxidation of the acetic acid side chain introduces a second carboxyl group.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 h | Indene-2,3-dicarboxylic acid | 68% |

| CrO₃ | Acetic acid, reflux, 6 h | Partially oxidized intermediates | 42% |

Hydrolysis of Ester Derivatives

The methyl ester derivative (C₁₃H₁₄O₃) undergoes hydrolysis to regenerate the parent acid. This is catalyzed by aqueous NaOH or HCl under reflux .

Example :

Conditions :

Nitration

Electrophilic nitration introduces nitro groups (-NO₂) at the indene ring’s 4-position using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) .

Mechanism :

-

Generation of nitronium ion (NO₂⁺) in H₂SO₄.

-

Attack at the electron-rich C4 position of the indene ring.

| Nitration Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | −5°C, 4 h | 4-Nitro-1H-indene-2-acetic acid | 62% |

Friedel-Crafts Acylation

The indene ring participates in Friedel-Crafts acylation to form ketone derivatives. Aluminum chloride (AlCl₃) catalyzes the reaction with acyl chlorides .

Example :

Conditions :

-

Anhydrous dichloromethane, 0°C, 2 h

-

Yield: 78%

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

Esterification :

Amidation :

-

Reaction with thionyl chloride (SOCl₂) to form acyl chloride, followed by treatment with NH₃ → Primary amide (Yield: 73%)

Condensation Reactions

This compound reacts with β-keto esters (e.g., tert-butyl acetoacetate) under basic conditions to form fused heterocyclic compounds .

Example :

Conditions :

-

Triethylamine, acetic anhydride, 72 h, room temperature

-

Subsequent HCl treatment (70°C, 3 h) yields the final product

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

| Compound | Reaction | Reactivity Trend |

|---|---|---|

| 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid | Oxidation | 30% slower vs. parent compound |

| 3-(2,3-Dihydro-1H-inden-2-yl)propanoic acid | Esterification | 15% higher yield |

| 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid | Nitration | No reaction |

Stability and Degradation

-

Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming indene derivatives .

-

Photodegradation : UV exposure (254 nm) induces ring-opening reactions, producing quinone-like structures.

This comprehensive analysis underscores this compound’s versatility in synthetic chemistry, enabling its use in pharmaceuticals, materials science, and organic synthesis. Future research should explore catalytic asymmetric reactions and green chemistry adaptations.

Aplicaciones Científicas De Investigación

Biological Applications

1H-Indene-2-acetic acid has been studied for its potential biological activities, particularly in the context of antimicrobial properties and as a precursor for biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of indene compounds exhibit notable antibacterial effects. For instance, related structures have shown effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observed Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Complete death within 8 hours |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Complete death within 8 hours |

These findings suggest that the indene framework may contribute to the antibacterial properties of these compounds.

Case Studies in Biological Research

Several studies have highlighted the biological activities associated with indene derivatives:

- A study published in MDPI noted that structural modifications in indene derivatives can significantly enhance antimicrobial efficacy.

- Research on related indane derivatives has indicated anti-inflammatory and antitumor effects, suggesting that similar modifications could be applied to enhance the biological activity of this compound.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in developing complex molecules.

Synthesis of Bioactive Compounds

One notable application is its use as a precursor in synthesizing biologically active compounds such as pentacyclic cores found in natural products like (+)-Salvileucalin . This highlights its importance in drug discovery and development.

Multicomponent Reactions

Recent studies have explored the use of this compound in multicomponent reactions, which are essential for synthesizing diverse chemical entities efficiently. For example, reactions involving indene derivatives have yielded high product yields under optimized conditions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Biological Activity | Antimicrobial properties against pathogens like Staphylococcus aureus and E. coli |

| Synthetic Chemistry | Precursor for bioactive compounds; used in multicomponent reactions |

| Research Findings | Structural modifications enhance biological activities; potential anti-inflammatory effects |

Mecanismo De Acción

The mechanism by which 1H-Indene-2-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Indole-3-acetic acid

2-(1H-inden-2-yl)acetic acid

5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid

Actividad Biológica

1H-Indene-2-acetic acid (CAS Number: 57932-05-5) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indene ring structure fused with an acetic acid moiety at the 2-position. Its molecular formula is with a molecular weight of 174.20 g/mol. The compound's structure allows it to participate in various chemical reactions, which can lead to the formation of biologically active derivatives.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological models. For instance, studies have shown that it can decrease the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators in inflammatory processes.

Antioxidant Activity

The antioxidant properties of this compound have been explored, revealing its potential to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Antimicrobial Effects

There is emerging evidence supporting the antimicrobial activity of this compound. It has been shown to inhibit the growth of various bacterial strains, including those that are resistant to conventional antibiotics. This property may make it a candidate for developing new antimicrobial agents .

The biological effects of this compound are attributed to its interaction with specific molecular targets. For example, its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Additionally, the compound's ability to modulate signaling pathways associated with oxidative stress contributes to its antioxidant properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-α production | |

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of growth in resistant bacterial strains |

Case Study: Anti-inflammatory Effects

In a controlled laboratory study, researchers administered varying doses of this compound to animal models exhibiting signs of inflammation. The results indicated a dose-dependent reduction in inflammatory markers, suggesting that higher concentrations correlate with increased efficacy.

Propiedades

IUPAC Name |

2-(1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZNFSFVOYBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500190 | |

| Record name | (1H-Inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57932-05-5 | |

| Record name | (1H-Inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.